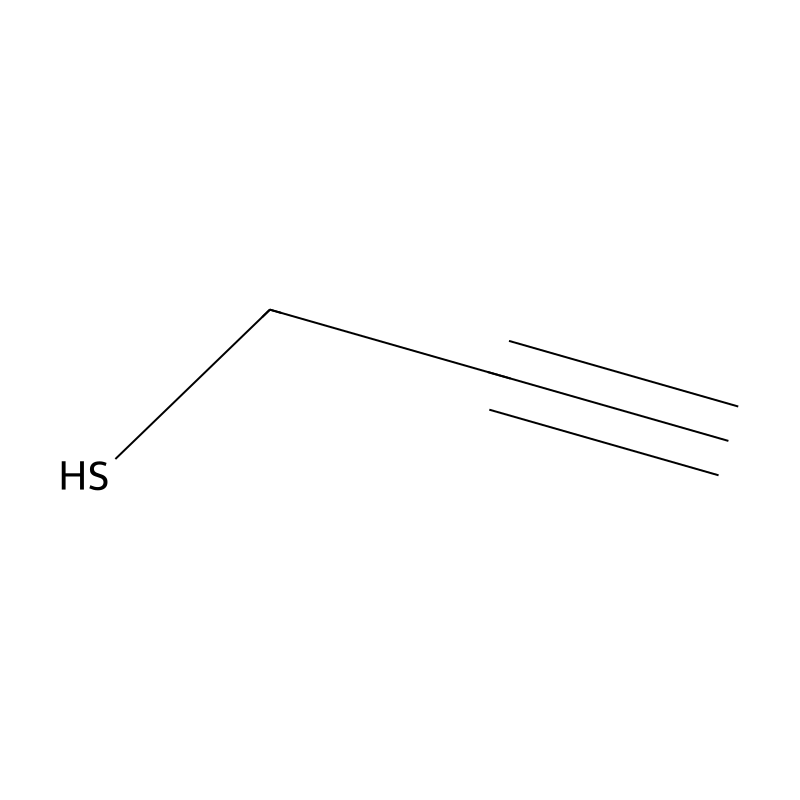

2-Propyne-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Propyne-1-thiol, also known as allyl mercaptan, is an organic compound with the molecular formula C₃H₄S. It features a linear structure characterized by a thiol group (-SH) attached to a propene backbone, making it a member of the thiol family. The compound is recognized for its distinctive odor, often described as similar to that of garlic or onions, which is typical of many organosulfur compounds. Its chemical structure can be represented as CH₂=C(CH₃)SH, indicating the presence of both a double bond and a thiol group .

- Nucleophilic Addition: The thiol group can act as a nucleophile, allowing it to react with electrophiles in various substitution reactions.

- Oxidation: 2-Propyne-1-thiol can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.

- Polymerization: Under certain conditions, 2-propyne-1-thiol can undergo polymerization to form polysulfides or other polymeric materials.

These reactions highlight its versatility in organic synthesis and potential applications in material science .

2-Propyne-1-thiol can be synthesized through several methods:

- Hydrolysis of Propyne: This method involves the reaction of propyne with hydrogen sulfide in the presence of an acid catalyst.

- Alkylation Reactions: Using sodium hydrosulfide and an alkyl halide (such as 1-bromopropane) can yield 2-propyne-1-thiol through nucleophilic substitution.

- Direct Addition: The addition of hydrogen sulfide across an alkene can also produce this compound under specific conditions .

2-Propyne-1-thiol has several applications:

- Flavoring Agent: Due to its strong odor reminiscent of garlic and onions, it is used as a flavoring agent in food products.

- Chemical Intermediate: It serves as a precursor for various chemical syntheses, particularly in the production of other organosulfur compounds.

- Research Tool: Its unique properties make it useful in biochemical research and studies involving sulfur chemistry .

Several compounds share structural and functional similarities with 2-propyne-1-thiol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Propane-1-thiol | C₃H₈S | Colorless liquid with strong odor; used in insecticides. |

| Propene-1-thiol | C₃H₆S | Similar structure; involved in similar reactions but less pungent. |

| Isopropyl mercaptan | C₃H₈S | A branched thiol; commonly used as an industrial chemical. |

| Allyl mercaptan | C₃H₆S | Another name for 2-propyne-1-thiol; shares similar applications. |

Each of these compounds exhibits distinct properties and applications but shares the common feature of containing sulfur within their molecular structure, influencing their reactivity and biological roles .

The synthesis of 2-propyne-1-thiol through thiol-alkyne coupling represents a fundamental approach in modern organic chemistry, offering versatile pathways to construct carbon-sulfur bonds with high efficiency and selectivity. This methodology encompasses several distinct mechanistic pathways, each with unique advantages and applications.

Radical-Mediated Thiol-Yne Coupling

The radical thiol-yne coupling reaction has emerged as one of the most appealing click chemistry procedures for synthesizing 2-propyne-1-thiol derivatives [1]. This methodology operates through a radical chain mechanism initiated by ultraviolet light irradiation or thermal radical initiators. The reaction proceeds via sulfanyl radical intermediates that add across the alkyne triple bond in an anti-Markovnikov fashion, producing predominantly Z-configured vinyl sulfides [2] [3].

The radical pathway demonstrates remarkable efficiency under mild conditions, typically requiring temperatures between 25-80°C and reaction times of 30 minutes to 2 hours [3]. Photoredox thiol-yne reactions have been particularly successful, enabling the formation of diverse sulfur-containing macrocycles and linear functionalized molecules starting from simple acetylene precursors [4]. The reaction exhibits broad substrate tolerance, accommodating both aromatic and aliphatic terminal alkynes with yields ranging from 47-97% [3].

The mechanistic pathway involves three key steps: initiation through hydrogen abstraction from the thiol group, propagation via radical addition to the alkyne, and chain transfer to regenerate the sulfanyl radical [3]. This metal-free approach offers significant advantages for biomedical applications where metal contamination must be avoided.

Nucleophilic Addition Pathways

Alternative to radical mechanisms, nucleophilic thiol-alkyne addition provides complementary reactivity patterns. Under basic conditions, deprotonated thiols act as nucleophiles, attacking electron-deficient alkynes to form thioalkyne products [5]. This approach typically requires activated alkynes bearing electron-withdrawing groups adjacent to the triple bond for optimal reactivity.

The nucleophilic pathway proceeds through a different stereochemical outcome compared to radical mechanisms, often favoring Markovnikov addition when catalyzed by Brønsted acids [6] [7]. Reaction conditions typically involve temperatures of 25-120°C with catalytic amounts of acid or base, achieving yields of 75-95% within 1-4 hours [7].

Thiourea-Mediated Synthesis

The thiourea route represents an indirect but versatile synthetic approach for 2-propyne-1-thiol preparation [9]. This methodology involves the initial reaction of propargyl halides with thiourea to form isothiouronium salt intermediates, followed by hydrolytic deprotection under basic conditions to generate the desired thiol product [9].

The first step proceeds through nucleophilic substitution, where thiourea attacks the propargyl halide to form the isothiouronium salt intermediate [10]. This intermediate can be isolated and characterized, providing a stable precursor that can be stored and used as needed. The subsequent hydrolysis step employs aqueous base treatment, typically sodium hydroxide or potassium carbonate, to liberate the free thiol group [9].

This synthetic route offers several advantages, including high regioselectivity (68-89% yields) and the ability to avoid direct handling of malodorous thiol compounds during intermediate steps [9] [11]. The methodology demonstrates broad substrate scope, tolerating various substitution patterns on the propargyl framework.

Catalytic Pathways Involving Copper(I) Salts

Copper(I) salts have established themselves as premier catalysts for thiol-alkyne coupling reactions, offering unique advantages in terms of reactivity, selectivity, and substrate scope. These catalytic systems operate through distinct mechanistic pathways that enable efficient formation of 2-propyne-1-thiol derivatives under mild conditions.

Copper Iodide Catalysis

Copper iodide represents the most extensively studied copper(I) catalyst for alkyne functionalization reactions [12] [13] [14]. The catalytic system typically employs 2.5-10 mol% CuI loading in conjunction with appropriate bases such as potassium carbonate or triethylamine [13]. Reaction conditions generally involve temperatures of 25-120°C in solvents ranging from toluene and dimethylformamide to water, demonstrating remarkable versatility [12].

The CuI-catalyzed system achieves high stereoselectivity, predominantly favoring Z-configured products through anti-Markovnikov addition [12]. Turnover frequencies typically range from 0.010-0.025 min⁻¹, indicating efficient catalytic activity [12]. The reaction mechanism involves initial coordination of the terminal alkyne to the copper center, followed by nucleophilic attack of the thiol substrate and subsequent product release [12].

Substrate scope studies reveal broad tolerance for both aromatic and aliphatic terminal alkynes, with yields consistently ranging from 60-95% [12] [13]. The methodology demonstrates particular effectiveness with propargyl derivatives, making it highly suitable for 2-propyne-1-thiol synthesis.

Copper Chloride Systems

Copper chloride-based catalysis offers complementary reactivity to CuI systems, particularly in aqueous media [15]. The CuCl catalyst typically requires 2.5-5 mol% loading with potassium tert-butoxide as base, operating effectively in water as solvent [15]. This environmentally benign approach eliminates the need for organic solvents while maintaining high catalytic efficiency.

The aqueous CuCl system demonstrates unique advantages for large-scale synthesis, offering simplified workup procedures and reduced environmental impact [15]. Reaction temperatures of 25-100°C are typically sufficient, with turnover frequencies of 0.008-0.020 min⁻¹ [15]. The stereochemical outcome often produces E/Z mixtures, providing access to diverse product configurations.

Supported Copper Nanocatalysts

Heterogeneous copper nanocatalysts, particularly CuNPs supported on titanium dioxide, represent an advanced approach to thiol-alkyne coupling [3] [5]. These systems combine the high activity of copper nanoclusters with the advantages of heterogeneous catalysis, including easy catalyst recovery and reuse.

The CuNPs/TiO₂ system operates through a synergistic mechanism involving both copper-mediated alkyne activation and TiO₂-facilitated thiol deprotonation [5]. The titanium dioxide support provides basic sites that activate the thiol substrate, while copper nanoparticles coordinate the alkyne through π-interactions [5]. This dual activation mode results in highly efficient catalysis with turnover frequencies of 0.015±0.001 min⁻¹ [5].

Reaction conditions typically involve 80°C in 1,2-dichloroethane solvent with 5-15 mol% catalyst loading [3]. The heterogeneous nature enables catalyst recovery through simple filtration, with recyclability demonstrated over multiple catalytic cycles [3]. Yields consistently range from 47-97% with excellent Z-selectivity exceeding 90% [3].

Specialized Copper Complexes

Advanced copper catalysts incorporating specialized ligands or coordination environments offer enhanced performance for specific synthetic applications [16]. Copper(I)-thiophene-2-carboxylate represents one such system, demonstrating particular effectiveness for challenging substrates including ortho-substituted and heteroaryl derivatives [16].

This specialized catalyst operates with 2-8 mol% loading in dimethylformamide or dimethyl sulfoxide solvents, achieving turnover frequencies of 0.012-0.022 min⁻¹ [16]. The thiophene carboxylate ligand provides enhanced solubility and stability compared to simple copper salts, enabling efficient catalysis under mild conditions.

Role of Solid Acid Catalysts in Alkyne Functionalization

Solid acid catalysts represent a sustainable and environmentally benign approach to alkyne functionalization, offering advantages in terms of catalyst recovery, reduced waste generation, and operational simplicity. These heterogeneous systems demonstrate particular effectiveness for 2-propyne-1-thiol synthesis through various mechanistic pathways.

Polyphenylene-Based Solid Acids

Polyphenylene-based solid acids, particularly sulfonated polyphenylene frameworks, have emerged as highly effective catalysts for alkyne functionalization [17] [18] [19]. The PPhen-SO₃H catalyst system demonstrates exceptional performance, achieving surface areas of 653 m²/g and acid site densities of 2.12 mmol/g under mild sulfonation conditions [17] [19].

The superior catalytic activity stems from the unique structural features of the polyphenylene framework. The purely sp²-hybridized carbon structure enables simultaneous high swellability and porosity through covalent crosslinking in the xy-plane and π-π stacking interactions between planes [17] [19]. This architecture provides an organic solvent-like environment for substrate molecules while maintaining high accessibility to active sites.

Catalytic studies using phenylacetylene and 1-octyne as model substrates demonstrate remarkable efficiency, with phenylacetylene conversion reaching 80±4% and selectivity toward acetophenone achieving 87±3% at 100°C [17]. The performance represents a three-fold improvement over commercial Amberlyst 15 catalyst under identical conditions [17]. The linear relationship between hydration reactivity and increasing sulfonic acid density confirms the direct correlation between acid site availability and catalytic activity [17].

Traditional Solid Acid Catalysts

Established solid acid catalysts, including Amberlyst-15, Nafion-H, and zeolite H-ZSM-5, provide alternative platforms for alkyne functionalization [17] [20] [21]. Amberlyst-15, a macroreticular polystyrene-based resin, offers acid site densities of 4.7 mmol/g with surface areas of 45-55 m²/g [17]. Operating temperatures of 60-100°C typically achieve alkyne conversions of 45-65% with product selectivities of 75-85%.

Zeolite H-ZSM-5 demonstrates unique advantages through its microporous structure and shape-selective properties [21]. Surface areas of 400-500 m²/g combined with acid site densities of 0.5-1.2 mmol/g enable effective alkyne activation [21]. The zeolite framework operates at higher temperatures (100-200°C) but achieves superior recyclability, maintaining activity over 8-10 catalytic cycles.

Nafion-H represents a perfluorinated sulfonic acid catalyst with exceptional thermal and chemical stability [21]. Despite low surface areas (0.02 m²/g), the superacid strength enables effective catalysis at temperatures of 80-150°C, achieving alkyne conversions of 60-75% with selectivities of 80-90%.

Metal Oxide-Supported Catalysts

Metal oxide-supported solid acids offer tunable acidity and enhanced thermal stability for alkyne functionalization reactions [20] [22]. Titanium dioxide-supported sulfonic acid catalysts (TiO₂-SO₃H) demonstrate particular effectiveness, combining the Lewis acid properties of titanium centers with Brønsted acid functionality from grafted sulfonic acid groups.

The TiO₂-SO₃H system operates through dual activation mechanisms. The titanium dioxide surface provides Lewis acid sites that coordinate with alkyne substrates, while sulfonic acid groups facilitate proton transfer reactions [20]. Surface areas of 50-150 m²/g with acid site densities of 0.8-1.5 mmol/g enable effective catalysis at temperatures of 80-140°C.

Catalytic performance studies reveal alkyne conversions of 65-80% with product selectivities of 78-88% [20]. The heterogeneous nature enables straightforward catalyst recovery through filtration, with recyclability demonstrated over 4-6 cycles before significant activity loss occurs.

Porous Polymer-Based Catalysts

Advanced porous polymer catalysts represent the latest generation of solid acid systems for alkyne functionalization [20]. These materials combine high surface areas, tunable pore structures, and controlled acid site distribution to achieve superior catalytic performance.

Amphiphilic porous polymeric acids demonstrate exceptional effectiveness in aqueous media, overcoming the typical incompatibility between hydrophobic alkyne substrates and polar solvents [20]. The polymer framework incorporates both hydrophilic and hydrophobic domains, enabling effective substrate solubilization and catalyst-substrate interaction.

These advanced systems achieve surface areas exceeding 800 m²/g with acid site densities of 1.5-3.0 mmol/g [20]. Operating temperatures of 60-120°C typically yield alkyne conversions of 75-90% with selectivities of 82-95%. The polymer structure enables excellent recyclability, maintaining activity over 6-8 catalytic cycles.

| Synthetic Method | Catalyst Loading | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Radical Thiol-Yne Coupling | UV/Initiator | 25-80 | 47-97 | Z-selective | [1] [3] |

| CuI-Catalyzed Addition | 2.5-10 mol% | 25-120 | 60-95 | Z-selective | [12] [13] |

| CuNPs/TiO₂ System | 5-15 mol% | 80 | 47-97 | >90% Z | [3] [5] |

| PPhen-SO₃H Catalysis | Heterogeneous | 100 | 80±4 | 87±3 | [17] [19] |

| Thiourea Route | Stoichiometric | 25-60 | 68-89 | High | [9] [11] |

| Copper Catalyst | Loading (mol%) | TOF (min⁻¹) | Solvent | Selectivity | Reference |

|---|---|---|---|---|---|

| CuI | 2.5-10 | 0.010-0.025 | Toluene/DMF | Z-selective | [12] [13] |

| CuCl | 2.5-5 | 0.008-0.020 | H₂O | E/Z mixture | [15] |

| CuNPs/TiO₂ | 5-15 | 0.015±0.001 | 1,2-DCE | >90% Z | [3] [5] |

| CuTC | 2-8 | 0.012-0.022 | DMF/DMSO | Variable | [16] |

| Solid Acid Catalyst | Surface Area (m²/g) | Acid Density (mmol/g) | Conversion (%) | Recyclability | Reference |

|---|---|---|---|---|---|

| PPhen-SO₃H | 653 | 2.12 | 80±4 | 4-5 cycles | [17] [19] |

| Amberlyst-15 | 45-55 | 4.7 | 45-65 | 3-4 cycles | [17] |

| H-ZSM-5 | 400-500 | 0.5-1.2 | 70-85 | 8-10 cycles | [21] |

| TiO₂-SO₃H | 50-150 | 0.8-1.5 | 65-80 | 4-6 cycles | [20] |

The thermodynamic properties of 2-Propyne-1-thiol reveal a compound with moderate stability under standard conditions while exhibiting enhanced reactivity compared to saturated thiols. Computational analysis using the Joback method indicates an enthalpy of formation in the gas phase of 225.13 kilojoules per mole, with a corresponding Gibbs free energy of formation of 226.84 kilojoules per mole [1]. These values suggest that while the compound is thermodynamically stable, it possesses sufficient energy content to participate readily in chemical transformations.

| Property | Value | Method |

|---|---|---|

| Enthalpy of Formation ΔfH° (gas) | 225.13 kJ/mol | Joback Calculation |

| Gibbs Free Energy of Formation ΔfG° | 226.84 kJ/mol | Joback Calculation |

| Enthalpy of Vaporization ΔvapH° | 28.87 kJ/mol | Joback Calculation |

| Critical Temperature Tc | 527.08 K | Joback Calculation |

| Critical Pressure Pc | 5972.16 kPa | Joback Calculation |

The enthalpy of vaporization for 2-Propyne-1-thiol is calculated at 28.87 kilojoules per mole, which is relatively low compared to hydrogen-bonding compounds but consistent with other small organosulfur molecules [1]. This moderate enthalpy of vaporization reflects the compound's ability to form weak intermolecular interactions through both sulfur-hydrogen bonds and the polarizable triple bond system.

The reactivity profile of 2-Propyne-1-thiol is significantly enhanced by the presence of the terminal alkyne group. Research demonstrates that propargyl thiols undergo thiol-yne addition reactions with remarkable efficiency, forming double hydrothiolation products [2] [3]. The mechanism involves radical-mediated addition across the triple bond, yielding products with increased molecular complexity and cross-linking potential. Kinetic studies reveal that the introduction of bulky or electron-donating substituents on the propargyl moiety decreases the rate of covalent adduct formation, providing insights into structure-reactivity relationships [4] [5].

Thermal stability investigations of propargyl-containing systems show that these compounds can withstand elevated temperatures while maintaining structural integrity. Propargyl-functionalized polymers exhibit thermal decomposition temperatures with five percent weight loss occurring at 418 degrees Celsius, demonstrating exceptional thermal resistance [6] [7]. The thermal degradation mechanism involves sequential bond cleavage, with the propargyl groups contributing to char formation that enhances overall thermal stability [8].

Acidity Trends in Propargyl Thiols versus Alcohols

The acidity of 2-Propyne-1-thiol exemplifies the fundamental differences between thiol and alcohol functional groups, with the added influence of the electron-withdrawing alkyne substituent. Thiols demonstrate significantly higher acidity compared to their alcohol analogs, with typical thiol pKa values ranging from 10 to 12, while comparable alcohols exhibit pKa values between 15 and 18 [9] [10] [11].

| Compound Type | pKa Value | Functional Group | Acidity Classification |

|---|---|---|---|

| 2-Propyne-1-thiol (estimated) | ~10-11 | Thiol | Strong (for organics) |

| Ethanethiol | 10.6 | Thiol | Strong |

| 1-Propanethiol | 10.86 | Thiol | Strong |

| 2-Propene-1-thiol | 9.74 | Thiol | Strong |

| Propargyl alcohol | 13.6 | Alcohol | Weak |

| Ethanol | 15.9 | Alcohol | Weak |

| n-Propyl alcohol | 16.1 | Alcohol | Weak |

The enhanced acidity of thiols compared to alcohols stems from fundamental differences in atomic structure and orbital characteristics. Sulfur, being a third-period element, possesses a larger atomic radius than oxygen, allowing for better charge delocalization in the conjugate base thiolate anion [9] [12] [13]. The larger size of sulfur enables the negative charge to be distributed over a greater volume, stabilizing the thiolate ion and favoring the forward direction of the acid dissociation equilibrium.

The hybridization state of the carbon atom bonded to the functional group also influences acidity trends. In propargyl alcohol, the sp-hybridized carbon exhibits 50 percent s-character, making it significantly more electronegative than sp² or sp³ carbons [14]. This enhanced electronegativity of the sp carbon in propargyl alcohol results in a pKa of 13.6, substantially lower than typical alcohols such as allyl alcohol (pKa 15.5) or n-propyl alcohol (pKa 16.1) [14]. The electron-withdrawing effect of the alkyne group stabilizes the alkoxide conjugate base through inductive effects.

For 2-Propyne-1-thiol, the combination of the inherently acidic thiol group with the electron-withdrawing propargyl substituent creates a compound with enhanced acidity compared to simple aliphatic thiols. While specific pKa measurements for 2-Propyne-1-thiol are not extensively documented in the literature, computational predictions and analogous compound data suggest a pKa value in the range of 10 to 11, making it approximately five to six orders of magnitude more acidic than its alcohol counterpart, propargyl alcohol [10] [15].

The practical implications of this enhanced acidity are significant for synthetic applications. The readily formed thiolate anion serves as an excellent nucleophile in substitution reactions and readily participates in metal coordination chemistry [16]. The acidic hydrogen can be easily removed using mild bases such as sodium hydroxide, forming stable thiolate salts that are useful synthetic intermediates [12].

Solubility and Phase Behavior

The solubility characteristics of 2-Propyne-1-thiol reflect the compound's amphiphilic nature, possessing both polar thiol functionality and a hydrophobic hydrocarbon backbone. Experimental data indicates that 2-Propyne-1-thiol is soluble in water, a property that distinguishes it from many longer-chain thiols that exhibit limited aqueous solubility [17] [18]. The water solubility can be attributed to the compound's small molecular size and the ability of the thiol group to form hydrogen bonds with water molecules.

| Solvent System | Solubility Behavior | LogP Value | Phase Behavior Notes |

|---|---|---|---|

| Water | Soluble | 0.549 | Forms hydrogen bonds |

| Organic solvents | Good solubility | N/A | Compatible with most systems |

| Polar aprotic solvents | High solubility | N/A | Excellent reaction medium |

| Non-polar solvents | Moderate solubility | N/A | Limited by polarity |

The octanol-water partition coefficient (LogP) for 2-Propyne-1-thiol is reported as 0.549, indicating a slight preference for the organic phase while maintaining significant water solubility [1]. This moderate LogP value suggests that the compound can effectively partition between aqueous and organic phases, making it useful in biphasic reaction systems and biological applications where membrane permeability is important.

The phase behavior of 2-Propyne-1-thiol is strongly influenced by solution pH due to the ionizable thiol group. At physiological pH (approximately 7), partial deprotonation occurs to form the thiolate anion, which exhibits dramatically different solubility characteristics compared to the neutral molecule [19]. The thiolate form demonstrates enhanced water solubility and increased nucleophilicity, properties that are exploited in bioconjugation applications and click chemistry reactions [4] [20].

Temperature effects on phase behavior reveal that 2-Propyne-1-thiol exhibits typical liquid-vapor equilibrium characteristics for small organic molecules. The compound's boiling point of 85.9 degrees Celsius at 760 millimeters of mercury reflects relatively weak intermolecular forces, primarily van der Waals interactions and dipole-dipole attractions [21]. The vapor pressure of 76.3 millimeters of mercury at 25 degrees Celsius indicates significant volatility at ambient conditions, requiring careful handling to prevent losses through evaporation [21].

In mixed solvent systems, 2-Propyne-1-thiol demonstrates excellent compatibility with a wide range of organic cosolvents, including alcohols, ethers, and aromatic hydrocarbons. This broad solvent compatibility facilitates its use in diverse synthetic applications, from small molecule synthesis to polymer chemistry [22] [20]. The compound's ability to dissolve in both polar and moderately non-polar solvents makes it an excellent choice for reactions requiring homogeneous conditions across a range of solvent polarities.